Methanesulfinic acid Methanesulfinic acid Methanesulfinic acid is an organosulfinic acid that is methane in which one of the hydrogens has been replaced by a sulfino group. It is a conjugate acid of a methanesulfinate.
Brand Name: Vulcanchem
CAS No.: 17696-73-0
VCID: VC21068670
InChI: InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)
SMILES: CS(=O)O
Molecular Formula: CH4O2S
Molecular Weight: 80.11 g/mol

Methanesulfinic acid

CAS No.: 17696-73-0

Cat. No.: VC21068670

Molecular Formula: CH4O2S

Molecular Weight: 80.11 g/mol

* For research use only. Not for human or veterinary use.

Methanesulfinic acid - 17696-73-0

Specification

CAS No. 17696-73-0
Molecular Formula CH4O2S
Molecular Weight 80.11 g/mol
IUPAC Name methanesulfinic acid
Standard InChI InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)
Standard InChI Key XNEFVTBPCXGIRX-UHFFFAOYSA-N
SMILES CS(=O)O
Canonical SMILES CS(=O)O

Introduction

Chemical Structure and Properties

Methanesulfinic acid features a methyl group attached to a sulfinic acid moiety. The sulfinic acid functional group contains a sulfur atom double-bonded to one oxygen atom and single-bonded to another oxygen that forms part of a hydroxyl group.

Physical and Chemical Properties

The physical and chemical properties of methanesulfinic acid are summarized in the following table:

PropertyValue
Molecular FormulaCH₃SO₂H
Molecular Weight96.11 g/mol
Physical StateColorless liquid
LogP-0.68 (ALOGPS) or -0.7258 (JCHEM)
Water Solubility28.5 g/L
pKa (strongest acidic)2.0
Polar Surface Area37.3 Ų
Number of Rotatable Bonds0
Number of Rings0
Physiological Charge-1

The molecular structure reveals a central sulfur atom with tetrahedral geometry, bonded to a methyl group, a hydroxyl group, and a double-bonded oxygen atom. This arrangement results in a relatively acidic compound with moderate water solubility and low lipophilicity, as indicated by the negative LogP values .

Synthesis Methods

Several methods have been developed for synthesizing methanesulfinic acid, particularly for preparing isotopically labeled variants used in research. The primary synthesis approaches include:

Enzymatic Synthesis

The enzyme-catalyzed displacement of the methyl sulfonyl group from pentachlorophenyl methyl sulfone represents a targeted approach for synthesizing methanesulfinic acid. This method is particularly suitable for small-scale preparations and can achieve high specific activity when working with isotopically labeled compounds .

Oxidation of Methyl Mercaptan

The m-chloroperoxybenzoic acid oxidation of methyl mercaptan provides another route to methanesulfinic acid. This controlled oxidation proceeds with good selectivity and is advantageous for milligram-scale preparations, particularly when high specific activity labeled compounds are desired .

Reaction with Sulfur Dioxide

The reaction of methyllithium with sulfur dioxide represents a more scalable approach, suitable for gram-scale preparations. This method leverages the nucleophilic character of the organolithium reagent and the electrophilic nature of sulfur dioxide to form the sulfinic acid functional group .

The table below compares these synthesis methods:

MethodScaleAdvantagesLimitations
Enzymatic synthesisMilligramHigh specificity, mild conditionsLimited scalability, enzyme availability
Methyl mercaptan oxidationMilligramGood selectivity, suitable for isotopic labelingHandling of volatile mercaptans
Methyllithium with SO₂GramScalable, higher yieldsRequires anhydrous conditions, air-sensitive reagents

Analytical Detection Methods

The detection and quantification of methanesulfinic acid in various matrices require sensitive analytical techniques. Modern approaches typically employ chromatographic separation coupled with selective detection methods.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents a primary analytical tool for methanesulfinic acid analysis. The compound's polar nature makes it well-suited to reversed-phase chromatography with appropriate modifications to enhance retention.

Spectroscopic Methods

Mass spectrometry, particularly when coupled with chromatographic separation, provides both sensitive detection and structural confirmation of methanesulfinic acid. The molecular formula can be accurately determined through high-resolution mass spectrometry, while fragmentation patterns assist in structural elucidation.

Distinction from Related Compounds

Methanesulfinic acid is structurally similar to but distinct from methanesulfonic acid (CH₃SO₃H), which contains an additional oxygen atom bonded to the sulfur. This structural difference results in significant variations in chemical properties and reactivity .

Similarly, methyl methanesulfonate, an ester derived from methanesulfonic acid, represents another related but distinct compound. Unlike methanesulfinic acid, methyl methanesulfonate has been classified as reasonably anticipated to be a human carcinogen based on evidence from animal studies .

These distinctions highlight the importance of precise chemical identification and characterization in research and risk assessment.

Environmental Considerations

The environmental behavior of methanesulfinic acid likely reflects its physical and chemical properties. As a polar compound with good water solubility, it would be expected to distribute primarily in aqueous environmental compartments rather than accumulate in soils or biota.

The moderate acidity of methanesulfinic acid (pKa approximately 2.0) suggests that it would exist predominantly in ionized form in most natural waters, further enhancing its mobility in aquatic systems .

Research Challenges and Future Directions

Despite the biochemical relevance of methanesulfinic acid, several research challenges remain:

  • Limited understanding of its formation and fate in biological systems

  • Need for improved analytical methods with greater sensitivity and selectivity

  • Incomplete characterization of its potential roles in human health and disease

  • Sparse data on environmental distribution and behavior

Future research directions should address these knowledge gaps through:

  • Development of more sensitive bioanalytical techniques

  • Investigation of metabolic pathways involving methanesulfinic acid

  • Assessment of potential health effects from exposure

  • Environmental monitoring to determine occurrence and distribution

  • Structure-activity relationship studies to understand biochemical interactions

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